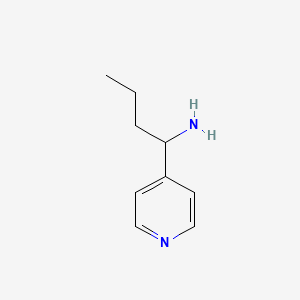

1-(Pyridin-4-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQRWTNCVQBRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601288 | |

| Record name | 1-(Pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-30-6 | |

| Record name | 1-(Pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-(Pyridin-4-yl)butan-1-amine

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-yl)butan-1-amine

This compound is a chiral primary amine that serves as a crucial building block in modern medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a chiral amino-butane side chain, makes it a valuable scaffold for synthesizing a wide range of therapeutic agents.[1] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the chiral amine provides a key anchor point for building molecular complexity and dictating stereospecific interactions with biological targets. As more than 80% of all drug candidates contain amine functionality, and a majority of these are chiral, robust and scalable methods for synthesizing molecules like this compound are of paramount importance to the pharmaceutical industry.[2]

This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing this compound. It moves beyond simple procedural descriptions to delve into the mechanistic rationale behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore direct, achiral syntheses and subsequently address the critical challenge of obtaining enantiomerically pure forms of the target molecule.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound points to a disconnection at the carbon-nitrogen bond of the chiral center. This strategy identifies 4-butyrylpyridine as the most logical and commercially available ketone precursor. The synthesis then becomes a question of efficiently forming the C-N bond and reducing the intermediate, a classic transformation known as reductive amination.

Caption: Retrosynthetic approach to this compound.

Primary Synthetic Pathway: Reductive Amination of 4-Butyrylpyridine

Reductive amination is the most direct and widely employed method for synthesizing the target amine from its corresponding ketone.[3][4] The process is a one-pot or two-step sequence involving the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the amine.[5]

Mechanistic Principles

The reaction proceeds in two distinct stages:

-

Imine Formation: 4-Butyrylpyridine reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a reversible condensation reaction to form 1-(pyridin-4-yl)butan-1-imine. This step is acid-catalyzed and requires careful pH control (typically pH 6-7) to facilitate both the nucleophilic attack of ammonia and the dehydration of the carbinolamine intermediate.[5]

-

Reduction: The C=N double bond of the imine (or its protonated form, the iminium ion) is then reduced to a single bond. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.[3]

Caption: General workflow for reductive amination.

Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent should be selective for the imine/iminium ion over the carbonyl group, efficient, and safe to handle at scale.

| Reducing Agent | Key Characteristics & Causality | Recommended Solvents | Safety & Handling |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion at acidic pH (3-4), where ketone reduction is slow.[5] Its effectiveness stems from being a weaker hydride donor than NaBH₄, only becoming potent in the presence of the electrophilic iminium species.[3] | Methanol, Ethanol | Highly Toxic. Releases hydrogen cyanide gas upon contact with strong acid or on decomposition. Requires careful handling and waste disposal.[5] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN.[5][6] The electron-withdrawing acetate groups temper its reactivity, making it selective for aldehydes and imines. It does not require acidic conditions and is often used in aprotic solvents.[6] | Dichloromethane (DCM), Dichloroethane (DCE), THF | Moisture-sensitive. Less toxic than NaBH₃CN as it does not generate cyanide.[5] Low hydride efficiency (delivers one H⁻).[7] |

| Catalytic Hydrogenation (H₂/Catalyst) | The "greenest" option, using hydrogen gas over a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). The reaction produces only water as a byproduct. | Methanol, Ethanol, Acetic Acid | Requires specialized high-pressure hydrogenation equipment. Catalysts can be pyrophoric. Considered the most ideal agent for large-scale synthesis.[7] |

| Amine-Borane Complexes (e.g., 2-Picoline Borane) | Stable, easy-to-handle solid or liquid reagents. They are stable towards hydrolysis, allowing reactions in protic solvents necessary for iminium formation.[7] | THF, Methanol | Can off-gas hydrogen and potentially toxic diborane during the reaction and quench, requiring good ventilation.[7] |

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is chosen for its balance of efficiency, selectivity, and improved safety profile compared to cyanide-based reagents.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stirrer, add 4-butyrylpyridine (1.0 eq) and anhydrous dichloroethane (DCE) (approx. 0.2 M concentration).

-

Amine Source: Add ammonium acetate (2.5 eq). The large excess of the ammonia source helps to drive the imine formation equilibrium forward.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The addition may cause a slight exotherm.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). The use of a common organic solvent simplifies the extraction process.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude racemic amine can be purified by silica gel column chromatography.

Alternative Pathway: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9]

Mechanistic Principles

When using ammonium formate, the reaction proceeds via the formation of an iminium ion, which is then reduced by a hydride transfer from a formate ion, releasing carbon dioxide.[8][10] If formamide is used, the ketone is first converted to an N-formyl derivative. This intermediate is then reduced and subsequently hydrolyzed (typically in a separate step with acid or base) to yield the primary amine.[8][9] The primary driving force for this reaction is heat, with temperatures often exceeding 120-165 °C.[8]

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent. Note: The stoichiometry may need optimization; starting with 0.5 equivalents of the diacid is common.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt. Stirring for an extended period (1-2 hours) can improve the efficiency of the separation. [11]3. Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

-

Liberation of the Free Amine: Suspend the isolated salt in water and add a strong base (e.g., 1 M NaOH) until the pH is >10. This deprotonates the amine and dissolves the tartrate salt.

-

Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched amine. The enantiomeric excess (e.e.) should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Conclusion and Strategic Outlook

The synthesis of this compound is most practically achieved via the reductive amination of 4-butyrylpyridine. For laboratory-scale synthesis, reagents like sodium triacetoxyborohydride offer a reliable and relatively safe protocol. For industrial-scale production, catalytic hydrogenation represents a more sustainable and cost-effective, albeit more capital-intensive, alternative.

When enantiopurity is the goal, chiral resolution via diastereomeric salt formation remains the most established and scalable method. While asymmetric synthesis presents a more modern and efficient long-term strategy, its development for this specific substrate may require significant investment in catalyst screening and optimization due to the inherent challenges posed by the pyridine heterocycle. The choice of synthetic route will ultimately be dictated by the specific project requirements, balancing factors of scale, cost, timeline, and the critical need for stereochemical control.

References

-

Leuckart reaction - Wikipedia. Available at: [Link]

-

Shu, W., et al. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry. Available at: [Link]

-

Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]

-

Kaushik, V., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1553. Available at: [Link]

-

Kaushik, V., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

-

Lu, J., et al. (2009). Preparation of Aliphatic Amines by the Leuckart Reaction. E-Journal of Chemistry, 6(S1), S442-S446. Available at: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

-

Chiral amines in pharmaceuticals. University of Leeds. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Buy 4-(Pyridin-4-yl)butan-1-amine dihydrochloride | 1216989-68-2 [smolecule.com]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(Pyridin-4-yl)butan-1-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(Pyridin-4-yl)butan-1-amine, a pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its structure, physicochemical properties, potential synthetic routes, and analytical methodologies. Given the limited availability of experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and computational predictions to provide a robust scientific profile. The content is designed to support researchers and drug development professionals in leveraging this compound as a versatile building block for novel therapeutic agents.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of FDA-approved drugs.[] Their unique electronic properties, ability to engage in hydrogen bonding, and tunable solubility contribute to their prevalence in biologically active molecules. This compound, with its chiral center and combination of a basic pyridine ring and a primary amine, represents a valuable, albeit under-characterized, building block for creating diverse chemical libraries. This guide aims to consolidate the available knowledge and provide expert insights into the chemical behavior and potential applications of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted at the 4-position with a 1-aminobutyl group. The presence of a stereocenter at the first carbon of the butyl chain means the compound exists as a pair of enantiomers, (R)- and (S)-1-(pyridin-4-yl)butan-1-amine.

Physicochemical Data

| Property | Predicted/Estimated Value | Source/Method |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | - |

| logP | 1.363 | ChemScene (for isomer)[2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene (for isomer)[2] |

| pKa (Pyridinium ion) | ~5.0 - 6.0 | Inferred from substituted pyridines[3] |

| pKa (Ammonium ion) | ~10.5 | Inferred from primary amines[4] |

| Aqueous Solubility | Moderate to high | Inferred from aminopyridines[5] |

Expert Insights on Physicochemical Properties:

-

logP : The predicted logP value suggests that this compound has a balanced hydrophilic-lipophilic character. A logP in this range is often considered favorable for drug candidates, as it can facilitate both sufficient aqueous solubility for formulation and adequate lipophilicity for membrane permeability.[6]

-

pKa : The molecule possesses two basic centers: the pyridine nitrogen and the primary amine. The pyridine nitrogen is expected to have a pKa in the range of 5-6, typical for 4-alkylpyridines. The primary alkylamine is expected to be more basic, with a pKa around 10.5. This dual basicity will have significant implications for its behavior in physiological and formulation contexts, including its charge state at different pH values.

-

Solubility : The presence of two nitrogen atoms capable of hydrogen bonding suggests good aqueous solubility, particularly at acidic pH where one or both nitrogens will be protonated.[5] However, as with many amines, solubility may decrease at higher pH as the molecule becomes neutral. Solubility in polar organic solvents like methanol and ethanol is expected to be high.[7]

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies. Reductive amination of the corresponding ketone is a highly plausible and efficient route.

Proposed Synthetic Workflow: Reductive Amination

Sources

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

An Integrated Spectroscopic and Chromatographic Approach to the Structural Elucidation of 1-(Pyridin-4-yl)butan-1-amine

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, multi-technique framework for the structural elucidation of 1-(Pyridin-4-yl)butan-1-amine, a chiral pyridylalkylamine with potential applications as a synthetic building block in medicinal chemistry. We move beyond a simple recitation of methods to detail the underlying scientific rationale for an integrated analytical workflow, combining High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC). This document serves as a technical guide for researchers and scientists, illustrating how a confluence of orthogonal analytical techniques provides a self-validating system for complete structural confirmation.

Strategic Overview: A Triad of Analytical Pillars

The structural confirmation of this compound rests on three fundamental questions:

-

What is its mass and elemental composition? (Mass Spectrometry)

-

What is its atomic connectivity and bonding framework? (NMR & FTIR Spectroscopy)

-

What is its purity and stereochemical configuration? (Chromatography)

A failure to address any of these pillars leaves the structural assignment incomplete. Our strategy is to employ a synergistic workflow where each technique provides unique and complementary information, culminating in a definitive structural assignment.

Caption: Integrated workflow linking analytical questions to techniques.

Mass Spectrometry: Defining the Molecular Formula

The first step is to confirm the molecular weight and deduce the elemental composition. High-resolution mass spectrometry provides the accuracy required to distinguish between isobaric formulas.

2.1. Causality of Technique Selection

Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar, nitrogen-containing molecules, minimizing in-source fragmentation and preserving the molecular ion. Coupling this with a high-resolution mass analyzer (e.g., Orbitrap or TOF) allows for mass measurement with sub-ppm accuracy, which is critical for assigning an unambiguous molecular formula.

2.2. Expected Data & Interpretation

For this compound (C₉H₁₄N₂), analysis in positive ion mode will yield the protonated molecular ion, [M+H]⁺.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₉H₁₄N₂ | N/A |

| Exact Mass of Neutral | 150.1157 | N/A |

| Formula of Ion | C₉H₁₅N₂⁺ | N/A |

| Exact Mass of [M+H]⁺ | 151.1230 | 151.1230 ± 5 ppm |

Tandem MS (MS/MS) of the [M+H]⁺ ion is predicted to show characteristic fragmentation. The most facile cleavage in protonated benzylamine-like structures is the loss of ammonia (NH₃), a neutral loss of 17 Da.[1][2] This would result in a major fragment ion corresponding to the pyridylbutyl cation.

2.3. Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-equipped high-resolution mass spectrometer.

-

Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

MS1 Scan Parameters:

-

Ionization Mode: Positive

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

-

MS2 Fragmentation:

-

Select the [M+H]⁺ ion (m/z 151.12) for collision-induced dissociation (CID).

-

Apply a normalized collision energy of 15-30 eV to induce fragmentation.

-

Acquire the product ion spectrum.

-

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the C-H framework.

3.1. Rationale for Multi-dimensional NMR

While ¹H NMR provides information on the chemical environment and multiplicity of protons, and ¹³C NMR reveals the number of unique carbons, their assignments can be ambiguous in complex molecules. 2D NMR is essential for establishing definitive correlations.

-

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

Caption: NMR strategy for mapping atomic connectivity.

3.2. Predicted Spectra & Assignments

The 4-substituted pyridine ring creates magnetic equivalence, simplifying the aromatic region. The protons at positions 2 and 6 (α to N) are most deshielded, while those at 3 and 5 (β to N) are more shielded.[3] The formation of salts (e.g., hydrochlorides) or analysis in acidic solvent will cause a downfield shift of all pyridine proton signals due to the positive charge on the nitrogen.[4]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 8.5 - 8.7 | Doublet (d) | ~150 |

| H-3, H-5 | 7.2 - 7.4 | Doublet (d) | ~124 |

| C-4 | N/A | N/A | ~148 |

| CH-NH₂ (C1) | ~3.8 - 4.0 | Triplet (t) | ~55 |

| CH₂ (C2) | ~1.7 - 1.9 | Multiplet (m) | ~38 |

| CH₂ (C3) | ~1.3 - 1.5 | Multiplet (m) | ~20 |

| CH₃ (C4) | ~0.9 - 1.0 | Triplet (t) | ~14 |

| NH₂ | 1.5 - 2.5 (variable) | Broad Singlet (br s) | N/A |

3.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent can affect chemical shifts.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum (16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (1024-2048 scans).

-

-

2D Experiments:

-

Acquire a standard gradient-selected COSY experiment.

-

Acquire a standard gradient-selected HSQC experiment optimized for a ¹JCH of ~145 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic molecular vibrations. For this compound, the primary amine (-NH₂) and the aromatic pyridine ring are the most critical moieties to verify.

4.1. Rationale and Expected Absorptions

The primary amine group is particularly diagnostic in the IR spectrum. It is expected to exhibit two N-H stretching bands due to symmetric and asymmetric vibrations, a feature that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[5][6][7]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands)[5] |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Medium, sharp |

| 2960 - 2850 | C-H Aliphatic Stretch | Butyl Chain | Strong, sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong[7] |

| 1610 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Strong (multiple bands)[8] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium to Weak[5] |

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The collected interferogram is Fourier-transformed to produce the final IR spectrum. Perform an ATR correction if necessary.

Chiral Chromatography: Addressing Stereochemistry

The structure of this compound contains a stereocenter at the C1 position of the butyl chain. Therefore, the compound can exist as a pair of enantiomers (R and S). A complete structural elucidation must confirm the presence of this chirality. Chiral HPLC is the industry-standard technique for separating and quantifying enantiomers.[9]

5.1. Causality of Chiral Separation

Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography. Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP).[10] The enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times. For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[9]

5.2. Experimental Protocol: Chiral HPLC Screening

-

Column Selection: Utilize a polysaccharide-based CSP (e.g., CHIRALPAK IA, IB, or IC).

-

Mobile Phase Preparation:

-

Normal Phase: Hexane/Ethanol mixtures (e.g., 90:10 v/v).

-

Additives: For basic analytes like amines, it is crucial to add a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to ensure good peak shape and prevent strong interactions with the stationary phase.[11]

-

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm (due to the pyridine chromophore).

-

-

Analysis: A racemic sample should resolve into two distinct peaks with approximately equal areas, corresponding to the two enantiomers.

Caption: Workflow of enantiomeric separation by chiral HPLC.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is definitively achieved through the strategic integration of orthogonal analytical techniques.

-

HRMS confirms the elemental composition of C₉H₁₄N₂.

-

FTIR validates the presence of the primary amine and aromatic pyridine functional groups.

-

1D and 2D NMR unambiguously establish the atomic connectivity, confirming the 4-substituted pyridine ring and the n-butyl chain attached at the benzylic position.

-

Chiral HPLC resolves the compound into its constituent enantiomers, proving the existence of the stereocenter.

Together, these results form a self-validating and unassailable body of evidence, providing the complete chemical structure with the highest degree of confidence required for research and development.

References

-

Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 228(2-3), 859-873. Available at: [Link]

-

Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1597-1605. Available at: [Link]

-

Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. HAL archives-ouvertes. Available at: [Link]

-

ResearchGate. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

-

Syracuse University. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Available at: [Link]

-

AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. Available at: [Link]

-

Tsednee, M., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11, 13740. Available at: [Link]

-

Lab Compare. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

Szafran, M., & Brzezinski, B. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(9), 633-637. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

-

Tsednee, M., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. TU Dresden Research Portal. Available at: [Link]

-

Dwivedi, P., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Available at: [Link]

-

LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

-

Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. analyzetest.com [analyzetest.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 1-(4-Pyridyl)-1-butylamine (CAS Number: 1179877-52-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate 1-(4-Pyridyl)-1-butylamine, identified by CAS number 1179877-52-1. While detailed public data on this specific molecule is limited, this document synthesizes available information on its chemical and physical properties, primary applications as a synthetic building block, and safety considerations. The guide also extrapolates potential uses and mechanisms of action based on the broader class of aminopyridine derivatives, particularly in the context of neurological disorders. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.

Introduction: A Versatile Pyridinyl Moiety

1-(4-Pyridyl)-1-butylamine (C9H14N2) is a heterocyclic amine that has garnered interest as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structure, featuring a pyridine ring and a butylamine side chain, offers multiple reactive sites for chemical modification, making it a valuable component in the design of novel compounds for the pharmaceutical and agrochemical industries.[1] The pyridine moiety, a common scaffold in medicinal chemistry, is known to interact with various biological targets, while the amine group provides a convenient handle for further functionalization. This guide will delve into the known properties and applications of this compound, providing a framework for its potential utility in research and development.

Chemical and Physical Properties

Precise experimental data for the physical properties of 1-(4-Pyridyl)-1-butylamine are not extensively documented in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following properties are established or predicted.

| Property | Value | Source |

| CAS Number | 1179877-52-1 | [1][2] |

| Molecular Formula | C9H14N2 | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Strong, amine-like | [1] |

| Boiling Point (Predicted) | 255.6 ± 15.0 °C | |

| Density (Predicted) | 0.982 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.33 ± 0.35 | |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for 1-(4-Pyridyl)-1-butylamine is not publicly available, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic route is illustrated below.

Figure 1. A potential synthetic workflow for 1-(4-Pyridyl)-1-butylamine.

This proposed pathway involves a Grignard reaction between 4-cyanopyridine and a propyl Grignard reagent, followed by hydrolysis to yield a ketone. Subsequent reductive amination of the ketone would produce the final product, 1-(4-Pyridyl)-1-butylamine.

Applications and Uses

The primary application of 1-(4-Pyridyl)-1-butylamine is as a chemical intermediate.[1] Its bifunctional nature allows it to be a versatile building block in several industries.

Pharmaceutical Industry

This compound is noted for its use in the synthesis of drugs targeting neurological and psychiatric disorders.[1] The aminopyridine scaffold is a key feature in several centrally acting drugs. The unique structure of 1-(4-Pyridyl)-1-butylamine can be incorporated into medicinal compounds to potentially modulate neurotransmission or influence cognitive function.[1]

While the specific mechanism of action for derivatives of 1-(4-Pyridyl)-1-butylamine is not documented, the broader class of aminopyridines is known to act as potassium channel blockers. By blocking voltage-gated potassium channels, these compounds can enhance nerve impulse conduction and neurotransmitter release, a mechanism that is being explored for the treatment of various neurological conditions.

Figure 2. Postulated mechanism of action for aminopyridine derivatives in enhancing neurotransmission.

Agrochemical Industry

1-(4-Pyridyl)-1-butylamine also serves as an intermediate in the synthesis of insecticides and plant growth regulators.[1] Its chemical properties allow for the creation of tailored molecules with specific pesticidal activities.[1]

Chemical Research

In a broader research context, the pyridine and amine functional groups of this compound facilitate its use in the creation of complex organic molecules, making it a valuable tool for medicinal chemists and researchers developing new chemical entities.[1]

Safety and Handling

Detailed toxicological data for 1-(4-Pyridyl)-1-butylamine are scarce. However, information on the broader class of aminopyridines suggests that this compound should be handled with care.

-

Irritation: It is reported to have the potential to cause irritation to the skin, eyes, and respiratory system.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3]

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere.[1][3] Keep containers tightly closed.[3]

Analytical Methods

The purity and identity of 1-(4-Pyridyl)-1-butylamine can be assessed using standard analytical techniques.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for assessing purity and identifying impurities.

-

Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure, while mass spectrometry (MS) can verify the molecular weight.

Conclusion

1-(4-Pyridyl)-1-butylamine (CAS 1179877-52-1) is a chemical intermediate with potential applications in the pharmaceutical and agrochemical industries. While comprehensive data on its properties and biological activity are limited, its structural features suggest it is a valuable building block for the synthesis of novel compounds, particularly those targeting the central nervous system. Further research into the derivatives of this compound may unveil new therapeutic agents or agrochemicals. As with any chemical intermediate, proper safety precautions should be observed during handling and use.

References

-

LookChem. (n.d.). Cas 1179877-52-1, 1-(4-Pyridyl)-1-butylaMine. Retrieved January 2, 2026, from [Link]

- Generic Supplier. (n.d.). Safety Data Sheet for 1-(4-Pyridinyl)-1-butanamine.

- Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.

-

ChemSrc. (2025). 1-(4-Pyridyl)acetone | CAS#:6304-16-1. Retrieved January 2, 2026, from [Link]

- Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. (n.d.).

- Google Patents. (n.d.). WO 2012/095691 A1.

-

PubChem. (n.d.). Butylamine. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine. Retrieved January 2, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanamine (CAS 109-73-9). Retrieved January 2, 2026, from [Link]

- PubMed. (n.d.). Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake.

-

ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). Himmelsbach et al. (45) Date of Patent.

- Google Patents. (n.d.). US3940404A - 2-Substituted phenyl-6-trifluoromethyl-4-pyridyl-carbinolamines.

-

PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved January 2, 2026, from [Link]

- PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery.

- PubMed. (n.d.). Recent Advances in the Development of Pyrimidine-based CNS Agents.

-

ChemSrc. (n.d.). CAS#:62099-27-8 | 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-amine. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.

Sources

literature review of pyridinyl-alkylamines

An In-depth Technical Guide to the Medicinal Chemistry of Pyridinyl-Alkylamines

Abstract

The pyridinyl-alkylamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] As a "privileged scaffold," its presence is notable in numerous natural products, such as nicotine, and a significant number of FDA-approved drugs targeting a wide array of physiological systems.[1][3] This guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, pharmacological landscape, and structure-activity relationships (SAR) of this versatile chemical class. We will explore its critical interactions with key protein targets, including histamine, nicotinic acetylcholine, and dopamine receptors, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex concepts.

Introduction: The Pyridinyl-Alkylamine as a Privileged Scaffold

The pyridine ring is one of the most extensively utilized heterocyclic systems in drug design.[3] Its utility stems from several key physicochemical properties: it is a weak base, capable of forming hydrogen bonds, and can act as a bioisosteric replacement for phenyl rings or other heterocycles, often improving properties like aqueous solubility.[2][4] When coupled with an alkylamine chain, the resulting pyridinyl-alkylamine framework establishes a critical pharmacophore: a hydrogen bond acceptor (the pyridine nitrogen) and a cationic center (the protonated amine) separated by a flexible linker.[5][6] This arrangement is remarkably effective for targeting a diverse range of receptors and enzymes, making it a recurring motif in therapeutics for allergies, central nervous system (CNS) disorders, and beyond.[1][7][8]

General Synthetic Strategies

The construction of pyridinyl-alkylamine libraries is a mature field in organic chemistry. While numerous specific routes exist, a common retrosynthetic approach involves the separate synthesis of a functionalized pyridine and an appropriate alkylamine, followed by a coupling reaction. Modern methods have streamlined this process. For instance, rhodium-catalyzed C-H activation provides a powerful route to directly functionalize the pyridine core, which can then be elaborated to incorporate the alkylamine side chain.[9]

A generalized workflow for the synthesis of a pyridinyl-alkylamine derivative is depicted below. This typically involves preparing a pyridine electrophile (e.g., a halopyridine or pyridine with a leaving group on a side chain) and an amine nucleophile, which are then coupled.

Caption: Generalized synthetic workflow for pyridinyl-alkylamines.

The Pharmacological Landscape of Pyridinyl-Alkylamines

The true value of the pyridinyl-alkylamine scaffold is revealed in its broad and potent activity at numerous physiological targets. Below, we explore its role in modulating three major receptor families.

Histamine H1 Receptors

The pyridinyl-alkylamine motif is central to many first-generation H1 antihistamines, which are used to treat allergic conditions like rhinitis and urticaria.[7][10] In these molecules, the 2-pyridyl group serves as one of the two "aryl" groups in the classic diarylalkylamine pharmacophore essential for H1 receptor affinity.[5]

Mechanism of Action: Histamine H1 receptor antagonists (or more accurately, inverse agonists) stabilize the inactive conformation of the H1 receptor, a G protein-coupled receptor (GPCR), preventing its activation by histamine and subsequent downstream signaling that leads to allergic symptoms.[7]

Structure-Activity Relationship (SAR):

-

The 2-pyridyl group is a common heteroaryl replacement for a phenyl ring.[5]

-

The alkyl chain is typically an ethylenediamine linker.[10]

-

The terminal amine is a tertiary amine, which is protonated at physiological pH.[10]

-

For example, in the antihistamine tripelennamine, the 2-pyridyl group is crucial for potent H1-receptor antagonism.[10]

| Compound | Structure | H1 Receptor Affinity (IC50/Ki) |

| Tripelennamine | (Pyridin-2-yl)benzyl-ethyldimethylamine | IC50: 30 µM (for inhibiting PhIP glucuronidation)[11] |

| Chlorpheniramine | Phenyl(pyridin-2-yl)propyldimethylamine | IC50: 12 nM[11] |

| Pyrilamine | (4-methoxybenzyl)(pyridin-2-yl)ethyldimethylamine | Displays local anesthetic activity in addition to antihistamine effects.[10] |

Nicotinic Acetylcholine Receptors (nAChRs)

The most famous pyridinyl-alkylamine is nicotine itself, where a pyridine ring is linked to a methylated pyrrolidine. This natural alkaloid and a vast number of synthetic analogues target nAChRs, ligand-gated ion channels crucial for neurotransmission in the CNS and periphery.[1][12] The development of subtype-selective nAChR ligands is a major goal for treating nicotine addiction, Alzheimer's disease, and schizophrenia.[6][12]

Mechanism of Action: Nicotinic agonists bind to the extracellular domain of the nAChR at the interface between subunits. This binding event triggers a conformational change that opens the ion channel, allowing cation influx and neuronal depolarization.[6] The pyridine nitrogen of nicotine acts as a critical hydrogen bond acceptor, interacting with a backbone NH group across the subunit interface.[6]

Structure-Activity Relationship (SAR):

-

The 3-pyridyl moiety is a favored heteroaromatic ring for many α4β2 ligands.[13]

-

Modifications to the linker between the pyridine and the amine (e.g., creating ether analogues like A-84543) can dramatically alter subtype selectivity and affinity.[12]

-

Bulky substitutions at the C5 position of the pyridine ring can yield potent agonists and antagonists with nanomolar affinity.[14]

-

The basicity and structure of the terminal amine (e.g., pyrrolidine vs. piperidine) are critical for the cation-π interaction with a conserved tryptophan residue in the binding pocket.[6]

| Compound | Target nAChR Subtype | Binding Affinity (Ki) | Functional Activity |

| Nicotine | α4β2, α3β4, etc. | ~1 nM (high-affinity sites) | Agonist |

| A-85380 | α4β2 | High affinity | Agonist[12] |

| A-84543 Analogs | α4β2 | 0.055 to 0.69 nM | Agonists and Antagonists[12][14] |

| Varenicline | α4β2 | High affinity | Partial Agonist |

Dopamine D4 Receptors

The dopamine D4 receptor, a GPCR primarily expressed in the prefrontal cortex, is a key target for neuropsychiatric conditions.[15] Many highly selective D4 ligands incorporate a pyridinyl group linked via an alkyl chain to a piperazine moiety.[16][17]

Mechanism of Action: D4 receptor antagonists block the binding of dopamine, modulating downstream signaling pathways such as cAMP inhibition. This action is being explored for treating cognitive deficits in schizophrenia and substance use disorders.[15][16] The selectivity of ligands like L-745,870 arises from their ability to access a specific secondary binding pocket in the D4 receptor that is not present in other dopamine receptor subtypes.[18]

Caption: Simplified signaling pathway for a D4 receptor antagonist.

Structure-Activity Relationship (SAR):

-

The core structure often involves a (4-substituted-piperazin-1-yl)methyl group attached to a heterocycle.[15][17]

-

Replacing a pyrimidine ring with a pyridine can introduce partial agonism at D2/D3 receptors, but adding a methyl substituent to the pyridine ring can restore full antagonism.[15]

-

The well-studied antagonist L-745,870 features a 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine structure, highlighting the utility of fused pyridine rings.[15][18]

-

Compounds with high D4 selectivity often have Ki values in the low nanomolar range for D4, with over 100-fold lower affinity for other dopamine receptors.[19]

| Compound | D4 Receptor Affinity (Ki) | Selectivity |

| L-745,870 | Sub-nanomolar | >100-fold vs D2/D3[15] |

| FAUC 213 | Low nanomolar | Selective D4 antagonist[15] |

| Compound 28 | 3.9 nM | High selectivity over other DA receptors and 23 CNS targets[16] |

Key Methodologies: Assessing Target Engagement

A fundamental experiment in drug discovery is quantifying the affinity of a compound for its target receptor. The competitive radioligand binding assay is a gold-standard method for this purpose.

Protocol: Competitive Radioligand Binding Assay for D4 Receptor Affinity

This protocol describes how to determine the binding affinity (Ki) of a novel pyridinyl-alkylamine test compound for the human dopamine D4 receptor.

Objective: To calculate the inhibitor constant (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the D4 receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]spiperone (a high-affinity D2/D3/D4 ligand).

-

Test Compound (a pyridinyl-alkylamine) at various concentrations.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a microplate scintillation counter.

Workflow:

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

-

Preparation: Prepare serial dilutions of the pyridinyl-alkylamine test compound in assay buffer, typically from 100 µM down to 0.1 nM.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: 50 µL of assay buffer.

-

Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.

-

Test Compound: 50 µL of each dilution of the test compound.

-

-

Reaction:

-

To all wells, add 50 µL of [³H]spiperone diluted in assay buffer to a final concentration of ~0.5 nM.

-

Initiate the binding reaction by adding 100 µL of the D4 receptor membrane preparation to all wells.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration onto a 96-well glass fiber filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Allow the filter mat to dry completely. Add 200 µL of scintillation cocktail to each well and count the retained radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Determine specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

-

Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion and Future Outlook

The pyridinyl-alkylamine scaffold remains a remarkably fruitful starting point for drug discovery. Its proven success in targeting histamine, nicotinic, and dopamine receptors underscores its versatility. Current and future research will continue to exploit this framework. Key areas of advancement include the development of ligands with unprecedented subtype selectivity for nAChRs and dopamine receptors to minimize off-target effects, the application of this scaffold to new target classes like kinases and protein-protein interactions, and the use of advanced synthetic methods to explore novel chemical space around the core structure.[20][21] As our understanding of receptor structure and function deepens, the rational design of new pyridinyl-alkylamine-based therapeutics will undoubtedly lead to safer and more effective medicines.

References

- Structure-activity studies of pyridinylalkyl-isocytosine H1-receptor antihistamines and identification of an active conform

- histamine h1-receptor antagonists: antihistaminic agents. University of Rhode Island.

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

- Pyridine alkaloids with activity in the central nervous system. PubMed Central.

- Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central.

- Nicotinic acetylcholine receptor ligands and the uses thereof.

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.

- Identification of a new selective dopamine D4 receptor ligand.

- Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv.

- SAR of H1 Receptor Antagonists. Slideshare.

- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.

- Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands.

- Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships th

- Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases.

- H1 antagonist. Wikipedia.

- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ

- A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. Scilit.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.

- β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PubMed Central.

- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central.

- Therapeutic Values of Pyridine Molecules From Natural Sources : A Comprehensive review. aws.amazon.com.

- Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymeriz

- Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- H1 receptor Selective Inhibitors | Agonists | Antagonists. Selleckchem.com.

- Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. PubMed.

- Site-Selective Pyridine Functionalization via Nucleophilic Additions to Activated Pyridiniums.

- A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. MDPI.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.

- Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI.

- Pyridones in drug discovery: Recent advances.

Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. selleckchem.com [selleckchem.com]

- 12. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Significance of 1-(Pyridin-4-yl)butan-1-amine

Introduction: The Emergence of Chiral Pyridylalkylamines in Modern Drug Discovery

The pyridine motif is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in the design of bioactive molecules. When combined with a chiral amine, as in the case of 1-(pyridin-4-yl)butan-1-amine, the resulting structure offers a three-dimensional pharmacophore with the potential for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a particular focus on asymmetric approaches that are critical for the development of enantiomerically pure drug candidates. While a singular, seminal "discovery" paper for this specific molecule is not readily apparent in the historical literature, its existence and importance are evident from its commercial availability and the rich body of research on the synthesis of related chiral pyridines and α-chiral primary amines.

Core Synthetic Strategies: From Racemic to Enantiopure

The synthesis of this compound can be approached through several established methodologies. The choice of a particular route often depends on the desired scale, stereochemical purity, and available starting materials.

Reductive Amination of 4-Butyrylpyridine: A Workhorse Approach

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[3][4][5] In the context of this compound, this involves the reaction of 4-butyrylpyridine with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Experimental Protocol: Racemic Synthesis via Reductive Amination

-

Imine Formation: 4-Butyrylpyridine is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The reaction is typically stirred at room temperature to allow for the formation of the imine.

-

Reduction: A reducing agent is then introduced to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice, though it can also reduce the starting ketone.[3] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the ketone.[4][6]

-

Work-up and Isolation: The reaction is quenched, and the product is isolated through standard extraction and purification techniques, such as column chromatography.

Diagram of Reductive Amination Workflow

Caption: General workflow for the reductive amination of 4-butyrylpyridine.

Asymmetric Synthesis: Accessing Enantiomerically Pure Amines

For pharmaceutical applications, the synthesis of single enantiomers is paramount. The catalytic asymmetric synthesis of chiral amines is a well-developed field, and several strategies can be applied to produce enantiomerically enriched this compound.[1][7]

Catalytic Asymmetric Reductive Amination

This approach modifies the standard reductive amination by employing a chiral catalyst to induce stereoselectivity. This can be achieved through the use of chiral ligands in combination with a metal catalyst or through the use of chiral organocatalysts.

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation

-

Catalyst Formation: A chiral catalyst is prepared in situ, for example, by reacting a metal precursor (e.g., a rhodium or iridium complex) with a chiral diphosphine ligand.

-

Reaction Setup: 4-Butyrylpyridine and an ammonia source are added to the reaction vessel containing the chiral catalyst.

-

Hydrogenation: A hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent (e.g., formic acid/triethylamine), is introduced to effect the asymmetric reduction of the in situ-formed imine.

-

Purification: The product is isolated and purified, and the enantiomeric excess (e.e.) is determined using chiral chromatography.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Advantages | Key Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available | Can also reduce the starting ketone[3] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Selective for imines over ketones[4] | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Highly selective, non-toxic byproducts[6] | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | "Green" reagent, high atom economy | Requires specialized equipment (hydrogenator) |

Historical Context and Evolution of Synthesis

The synthesis of chiral pyridines has been a long-standing challenge in organic chemistry due to the potential for catalyst inhibition by the basic nitrogen atom of the pyridine ring.[1] Early methods often relied on classical resolutions of racemic mixtures. However, the last few decades have seen significant advancements in catalytic asymmetric methodologies, enabling the direct synthesis of enantiomerically enriched pyridine derivatives.[2][8] The development of robust catalysts that are tolerant to the pyridine nitrogen has been a key enabler in this field.

Applications in Drug Development and Research

As a chiral building block, this compound is a valuable starting material for the synthesis of more complex molecules in drug discovery programs. The primary amine serves as a handle for further functionalization, allowing for its incorporation into a variety of molecular scaffolds. The pyridyl moiety can act as a key pharmacophoric element, while the chiral center allows for the exploration of stereospecific interactions with biological targets.

Diagram of Synthetic Pathways to this compound

Caption: Overview of synthetic strategies for this compound.

Conclusion and Future Outlook

This compound represents a valuable chiral building block at the intersection of pyridine chemistry and asymmetric synthesis. While its specific discovery and historical development are not documented in a single source, its synthesis can be reliably achieved through established methods like reductive amination. The continued development of more efficient and selective catalytic asymmetric methods will further enhance the accessibility of this and related chiral amines, paving the way for their increased application in the discovery of novel therapeutics.

References

- Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). unavailable.

-

Highly enantioselective catalytic synthesis of chiral pyridines. (2017). Nature Communications. Retrieved January 2, 2026, from [Link]

-

(PDF) Highly enantioselective catalytic synthesis of chiral pyridines. (2017). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). Chemical Society Reviews. Retrieved January 2, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. Retrieved January 2, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 2, 2026, from [Link]

-

Reductive Amination of Carbonyl Compounds with Primary Amines. (1996). The Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

exploring derivatives of 1-(Pyridin-4-yl)butan-1-amine

An In-Depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 1-(Pyridin-4-yl)butan-1-amine Derivatives

Abstract

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, most notably for its role as a potassium channel blocker in the treatment of neurological disorders.[1] This guide delves into the chemical landscape of a specific analog, this compound, and its derivatives. We explore rational synthetic strategies, provide detailed characterization protocols, and discuss the therapeutic rationale for developing novel derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new chemical entities with enhanced efficacy, selectivity, and improved safety profiles.

Introduction: The Strategic Importance of the 4-Aminopyridine Core

The pyridine ring is a cornerstone of many natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other aromatic and heterocyclic systems.[] Within this class, 4-aminopyridines (4-APs) have garnered significant attention. The parent compound, 4-aminopyridine, is a broad-spectrum blocker of voltage-gated potassium channels.[1] This mechanism enhances neurotransmitter release at the neuromuscular junction, underpinning its therapeutic use in conditions like Lambert-Eaton myasthenic syndrome and for improving walking in patients with multiple sclerosis.[1]

However, the clinical utility of simple 4-APs is often limited by a narrow therapeutic window and potential for central nervous system (CNS) side effects.[3] This necessitates the exploration of derivatives to modulate physicochemical properties and biological activity. The core subject of this guide, this compound, introduces a chiral center and a butyl chain at the 1-position, providing a rich platform for diversification. These modifications can influence potency, selectivity for specific potassium channel subtypes, and pharmacokinetic parameters such as blood-brain barrier permeability.

This guide provides a framework for the systematic exploration of this chemical space, from initial synthesis to biological evaluation.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization can be approached through several strategic pathways. The choice of route depends on the availability of starting materials, desired scale, and the specific modifications intended.

Primary Synthesis of the Core Scaffold

The most direct and versatile method for synthesizing the this compound backbone is through reductive amination of a carbonyl precursor.

Workflow: Reductive Amination Pathway

Caption: Reductive amination workflow for the core scaffold.

This pathway is advantageous due to the commercial availability of 4-butyrylpyridine and the typically high yields of the reaction. The in situ formation and reduction of the imine intermediate streamline the process into a one-pot synthesis.

Derivatization Strategies

With the core scaffold in hand, diversification can be achieved at two primary sites: the primary amine and the pyridine ring.

-

N-Alkylation/N-Acylation: The primary amine is a nucleophilic handle for introducing a wide array of substituents. Standard coupling reactions with alkyl halides, acyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) can generate libraries of amides and secondary/tertiary amines.

-

Pyridine Ring Modification: While more complex, the pyridine ring can be functionalized prior to the key reductive amination step. For instance, starting with a halogenated 4-butyrylpyridine allows for late-stage cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties.

Experimental Protocol: Synthesis of a Representative Derivative

This section provides a validated, step-by-step protocol for the synthesis of a model derivative, N-(1-(pyridin-4-yl)butyl)acetamide, to illustrate the practical application of the principles discussed.

Objective: To synthesize and characterize N-(1-(pyridin-4-yl)butyl)acetamide.

Experimental Workflow Diagram

Caption: Two-part workflow for synthesis and acylation.

Materials:

-

4-Butyrylpyridine

-

Ammonium Acetate (NH₄OAc)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Acetyl Chloride

-

Standard reagents for workup and chromatography

Protocol:

Part A: Synthesis of this compound

-

To a solution of 4-butyrylpyridine (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be used directly in the next step.

Part B: Synthesis of N-(1-(pyridin-4-yl)butyl)acetamide

-

Dissolve the crude this compound (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to act as a base.

-

Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the pure acetamide derivative.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques is employed.[4][5]

| Technique | Expected Observations for N-(1-(pyridin-4-yl)butyl)acetamide |

| ¹H NMR | - Signals in the aromatic region (δ 8.5-7.2 ppm) corresponding to the pyridine protons. - A multiplet around δ 4.8-5.0 ppm for the methine proton (CH-NH). - A singlet around δ 2.0 ppm for the acetyl methyl protons (CH₃CO). - A broad singlet for the amide proton (NH). - Signals in the aliphatic region (δ 1.8-0.8 ppm) for the butyl chain protons. |

| ¹³C NMR | - Resonances in the aromatic region for the pyridine carbons. - A signal around δ 169-170 ppm for the amide carbonyl carbon. - Resonances for the methine carbon and the aliphatic carbons of the butyl chain. |

| Mass Spec (MS) | - A distinct molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound.[5] |

| Infrared (IR) | - A characteristic N-H stretching band around 3300 cm⁻¹. - A strong C=O stretching band for the amide around 1650 cm⁻¹.[5] |

Physicochemical Properties and Drug-Likeness

For drug development, the physicochemical properties of derivatives are as important as their biological activity. In silico tools can predict key parameters that influence absorption, distribution, metabolism, and excretion (ADME).[3]

| Derivative Example | LogP (Lipophilicity) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

| Core Amine | 1.36 | 38.91 | 1 | 2 | 4 |

| Acetamide | 1.5 - 1.8 | 58.0 - 62.0 | 1 | 2 | 5 |

| N-benzyl | 3.0 - 3.5 | 42.0 - 45.0 | 1 | 2 | 6 |

| Note: Values are estimates and may vary based on the prediction algorithm used. Data for the core amine is based on available information for a similar isomer.[6] |

Causality Behind the Data:

-

LogP: Acylation or alkylation of the amine generally increases lipophilicity (higher LogP). This can affect membrane permeability but may also increase metabolic susceptibility and decrease solubility.

-